N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide” is a chemical compound with a unique structure. It’s a part of the pyridazinone class of compounds, which are known for their diverse pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives has been a topic of interest in medicinal chemistry . These compounds can be synthesized through a versatile method, and their ring positions can be easily functionalized, making them an attractive synthetic building block for designing and synthesis of new drugs .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. The molecular formula is C19H17N3O3S and the molecular weight is 367.42.Chemical Reactions Analysis
Pyridazinone derivatives, including “this compound”, have been shown to undergo various chemical reactions . These reactions are often used to modify the compound’s structure and enhance its pharmacological properties .Scientific Research Applications
Antitumor and Anticancer Agent
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is explored for its potential as an antitumor and anticancer agent. A study highlights the structure-activity relationships of arylsulfonamide analogs, emphasizing the importance of the 3,4-dimethoxybenzenesulfonyl group for inhibiting the Hypoxia-Inducible Factor-1 (HIF-1) pathway, which is crucial in cancer therapy (Mun et al., 2012). Another research demonstrated the synthesis of indazole derivatives, including N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide, exhibiting significant antiproliferative and apoptotic activities against human tumor cell lines (Abbassi et al., 2014).
Antimicrobial and Antifungal Activities
Studies on the antimicrobial and antifungal activities of benzenesulfonamides, including derivatives like N-phenylbenzenesulfonamide, reveal their potential in combating microbial infections. The research by Eren et al. (2018) discusses the antimicrobial activity of such compounds against various bacteria and fungus species, highlighting their importance in this domain (Eren et al., 2018).
Anti-Asthmatic Activities
Compounds similar to this compound have been investigated for their anti-asthmatic activities. Kuwahara et al. (1997) synthesized a series of sulfonamide derivatives, demonstrating their potential in inhibiting bronchoconstriction in guinea pigs and offering insights for treating asthma and respiratory diseases (Kuwahara et al., 1997).
Future Directions
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)16-9-11-18(28-2)19(13-16)29-3/h5-13,23H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTPJZWLYJBHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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